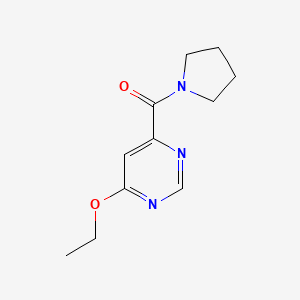

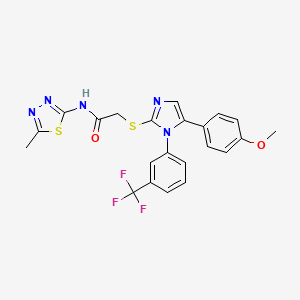

![molecular formula C21H15N5O2 B2522439 N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide CAS No. 1428348-51-9](/img/structure/B2522439.png)

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide is a synthetic molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as antiallergic agents and peripheral benzodiazepine receptor ligands.

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including indolization under Fischer conditions, the Japp-Klingemann method for the formation of ethyl (indol-3-yl)alkanoates, and amidification through condensation reactions . Another synthesis approach for acetamide derivatives includes the use of 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic building blocks to form ring-annulated products . These methods could potentially be adapted for the synthesis of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized by analytical and spectral studies, as well as single crystal X-ray data . The crystal structures of similar compounds have been reported, showing different conformational types that can be accommodated in a crystal lattice . These analyses are crucial for understanding the molecular conformation and potential interaction sites for biological activity.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions due to their functional groups. The presence of an acetamide moiety allows for further chemical modifications, which can be used to fine-tune the biological activity of the compounds . The reactivity of the acetamide group can also influence the formation of cocrystals and polymorphs, as seen in the solid-state characterization of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be assessed using techniques like X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry . These properties are important for the development of pharmaceutical agents, as they affect the compound's bioavailability and pharmacokinetics.

Scientific Research Applications

Anticancer Potential

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide and its analogues have shown promising results in the context of cancer treatment. These compounds exhibit a range of mechanisms, such as DNA alkylation, cleavage upon reduction, and topoisomerase II inhibition, which are critical in the cytotoxicity and antitumor activity against various cancer cell lines. The design and chemistry of these agents, particularly those based on the pyrrolobenzimidazole or azomitosene ring systems, underscore their potential as new and useful classes of antitumor agents with advantages over other similar agents (Skibo, 1998).

Inhibitory Activity and Antitumor Effects

Further research into the structure-activity relationships of these compounds, including studies on 5-deaza analogues of aminopterin and folic acid, has revealed significant anticancer activity both in vitro and in vivo. These studies emphasize the importance of the structural components and conformations in exerting biological effects, such as DHFR inhibitory potency and tumor cell growth inhibition, providing a pathway for the development of new therapeutic agents with enhanced efficacy against cancer (Su et al., 1986).

Synthesis and Biological Activities

The synthesis of analogues and derivatives of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide has been a focus of recent studies, aiming to explore their biological activities further. Compounds with modifications in their chemical structures have been synthesized and evaluated for their anticancer and anti-inflammatory activities, showcasing the versatility of this chemical backbone in generating potentially effective therapeutic agents. These synthetic efforts also highlight the role of specific substitutions and modifications in enhancing biological activities, pointing towards a methodical approach in drug development processes (Ghule, Deshmukh, & Chaudhari, 2013).

properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O2/c27-21(11-16-15-6-2-4-8-18(15)28-25-16)24-19-12-20(23-13-22-19)26-10-9-14-5-1-3-7-17(14)26/h1-10,12-13H,11H2,(H,22,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRSPDQDGJKLMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)CC4=NOC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

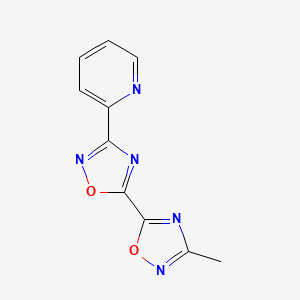

![4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2522357.png)

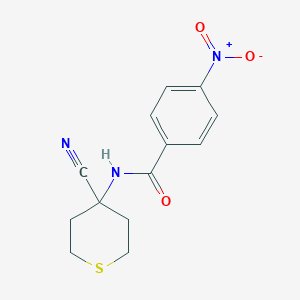

![N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2522358.png)

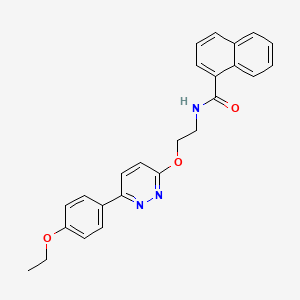

![3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2522364.png)

![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2522370.png)

![N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2522372.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2522375.png)